Physicochemical Profiling and Synthetic Methodologies of 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride
Physicochemical Profiling and Synthetic Methodologies of 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride
Executive Summary: The Strategic Role of Cyclobutane Scaffolds
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve a drug's pharmacokinetic profile. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a highly specialized, conformationally restricted building block. By locking the aminomethyl and carbonitrile groups into a rigid cyclobutane ring, chemists can precisely direct the exit vectors of these functional groups within a target protein's binding pocket.
This structural pre-organization reduces the entropic penalty of binding, while the electron-withdrawing cyano group modulates the basicity of the primary amine, improving metabolic stability and membrane permeability. This guide provides an authoritative breakdown of its physicochemical properties, step-by-step synthetic methodologies, and its critical application in the development of kinase inhibitors (such as JAK1/JAK2 inhibitors)[1].
Physicochemical Properties & Structural Data
Understanding the physicochemical baseline of this building block is critical for downstream API integration. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the primary amine and to ensure maximum aqueous solubility during in vitro assays.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 3-(Aminomethyl)cyclobutane-1-carbonitrile HCl | Standard IUPAC nomenclature. |
| CAS Numbers | 2913244-06-9 (Mix)[2], 2913228-75-6 (trans)[3], 2994292-12-3 (cis)[4] | Essential for regulatory tracking and sourcing specific stereoisomers. |
| Molecular Formula | C₆H₁₀N₂ • HCl | Determines stoichiometric calculations in API amide coupling. |
| Molecular Weight | 146.62 g/mol (Salt)[5] / 110.16 g/mol (Base) | Low MW ensures minimal penalty to the final API's total molecular weight. |
| Topological Polar Surface Area | 49.8 Ų | Optimal for maintaining aqueous solubility without severely compromising permeability. |
| LogP (Calculated, Base) | ~0.2 | Highly hydrophilic; ideal for solvent-exposed vectors in protein binding pockets. |
| pKa (Primary Amine) | ~9.8 | The cyano group inductively lowers basicity compared to standard aliphatic amines. |
| Physical State | White to off-white crystalline powder | The HCl salt ensures solid-state stability and long-term shelf life. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride requires precise functional group transformations to avoid ring-opening or polymerization. The following protocol details the conversion from a hydroxymethyl precursor.
Step-by-Step Synthesis Protocol
Step 1: Mesylation of the Hydroxyl Precursor
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Procedure : Dissolve 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under an inert nitrogen atmosphere. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.
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Causality : The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group (OMs) primed for nucleophilic attack.
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Self-Validation : Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the polar hydroxyl spot and the appearance of a faster-moving mesylate spot confirms reaction completion.
Step 2: Azidation via Sₙ2 Displacement
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Procedure : Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq). Heat the mixture to 60°C for 12 hours.
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Causality : NaN₃ acts as a powerful nucleophile, displacing the mesylate via an Sₙ2 mechanism to form the azide intermediate. DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 reaction.
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Self-Validation : Monitor via FT-IR spectroscopy. The appearance of a strong, sharp absorption band at ~2100 cm⁻¹ is the definitive marker for the newly formed azide group.
Step 3: Catalytic Hydrogenation (Reduction)
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Procedure : Transfer the purified azide to a hydrogenation flask and dissolve in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours at room temperature.
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Causality : Catalytic hydrogenation cleanly reduces the azide to a primary amine without affecting the robust nitrile (-CN) group, yielding only nitrogen gas (N₂) as a byproduct.
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Self-Validation : Filter through Celite to remove the Pd/C catalyst. The IR azide band (~2100 cm⁻¹) must completely disappear.
Step 4: Hydrochloride Salt Formation
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Procedure : Concentrate the free base in vacuo. Redissolve in anhydrous diethyl ether. Slowly add a 4M solution of HCl in dioxane (1.1 eq) at 0°C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
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Causality : Using HCl in dioxane provides strictly anhydrous conditions, ensuring the salt precipitates cleanly without forming a sticky, hygroscopic hydrate.
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Self-Validation : Melting point analysis and ¹H NMR (in D₂O) confirm crystalline purity and protonation.
Figure 1: Step-by-step synthetic workflow for 3-(Aminomethyl)cyclobutane-1-carbonitrile HCl.
Analytical Characterization & Quality Control
To ensure the integrity of the building block before API integration, rigorous analytical validation is required.
Sample Preparation & Protocol for LC-MS:
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Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.
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Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
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Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
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Self-Validation : The presence of a sharp chromatographic peak with an extracted ion chromatogram (EIC) at m/z 111.1 [M+H]⁺ confirms the exact mass of the free base.
Sample Preparation & Protocol for ¹H NMR:
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Weigh 5-10 mg of the compound into a clean glass vial.
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Add 0.6 mL of Deuterium Oxide (D₂O) to accommodate the highly polar salt.
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Transfer the clear solution to a standard 5 mm NMR tube.
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Self-Validation : The integration of the cyclobutane ring protons (5H) versus the aminomethyl protons (2H) must yield a precise 5:2 ratio. The methylene protons adjacent to the amine will show a distinct downfield shift due to the protonated nitrogen.
Applications in Drug Discovery: Targeting the JAK/STAT Pathway
The primary utility of 3-(Aminomethyl)cyclobutane-1-carbonitrile is as a terminal appendage in targeted therapeutics, most notably in Janus Kinase (JAK) inhibitors[1].
When conjugated to a heterocyclic core (e.g., a pyrrolopyrimidine scaffold) via amide coupling, the cyclobutane ring acts as a rigid spacer. It forces the cyano group to project outward into the solvent-exposed channel of the JAK ATP-binding pocket. This specific orientation achieves two critical goals:
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Target Affinity : The cyano group forms favorable dipole interactions with the solvent or specific ribose-pocket residues.
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Metabolic Shielding : The steric bulk of the cyclobutane ring shields the adjacent amide bond from rapid enzymatic hydrolysis, drastically improving the drug's half-life.
Figure 2: Integration of the API into the JAK/STAT signaling pathway via competitive inhibition.
Sources
- 1. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 2. 2913244-06-9_CAS号:2913244-06-9_3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride - 化源网 [chemsrc.com]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
